molecular formula C15H13BrO3 B3060790 Methyl 2-(benzyloxy)-5-bromobenzoate CAS No. 860000-78-8

Methyl 2-(benzyloxy)-5-bromobenzoate

Cat. No.: B3060790
CAS No.: 860000-78-8
M. Wt: 321.16
InChI Key: AXWGWAJAENITOC-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-bromobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate typically involves the esterification of 2-(benzyloxy)-5-bromobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of 2-(benzyloxy)-5-bromobenzoic acid.

    Reduction: Formation of 2-(benzyloxy)-5-bromobenzyl alcohol.

    Substitution: Formation of 2-(benzyloxy)-5-aminobenzoate or 2-(benzyloxy)-5-thiobenzoate.

Scientific Research Applications

Methyl 2-(benzyloxy)-5-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

  • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
  • Methyl 2-(benzyloxy)-5-chlorobenzoate
  • Methyl 2-(benzyloxy)-5-iodobenzoate

Comparison: Methyl 2-(benzyloxy)-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 5-bromo-2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGWAJAENITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661020
Record name Methyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860000-78-8
Record name Methyl 2-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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